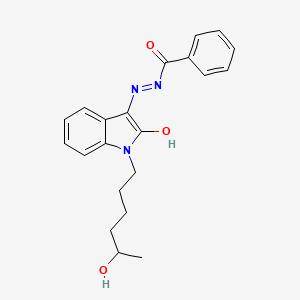

MDA-19 N-(5-hydroxyhexyl) metabolite

描述

Overview of Novel Psychoactive Substances (NPS) and the Evolving Landscape of Synthetic Cannabinoids (SCs)

Novel Psychoactive Substances (NPS) are a broad category of drugs, often synthetic, designed to mimic the effects of controlled substances while circumventing existing drug laws. psychiatryonline.orgunodc.org These substances, sometimes misleadingly called "designer drugs" or "legal highs," pose a significant challenge to public health, law enforcement, and regulatory bodies worldwide. unodc.orgnih.gov The United Nations Office on Drugs and Crime (UNODC) defines NPS as substances of abuse that are not controlled by international drug conventions but may pose a public health threat. unodc.org The landscape of NPS is dynamic, with manufacturers constantly altering chemical structures to create new, unregulated compounds. nih.govcfsre.org

Among the most prominent and diverse classes of NPS are the synthetic cannabinoids (SCs). nih.govthemultiphysicsjournal.com First emerging in the mid-2000s, SCs were initially synthesized for legitimate research into the endocannabinoid system. themultiphysicsjournal.com They are designed to bind to the same cannabinoid receptors (CB1 and CB2) in the brain and body as tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. wikipedia.org However, many SCs are full agonists with higher binding affinity to these receptors compared to THC, which is a partial agonist. wikipedia.orgnih.gov This structural and functional distinction contributes to their complex effects. The number of unique SCs has grown rapidly, making them the largest group of NPS monitored by agencies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.govthemultiphysicsjournal.com

Introduction to the OXIZID Class of Synthetic Cannabinoids, Including MDA-19 (BZO-HEXOXIZID)

In response to broad legislative controls, such as the class-wide ban on many traditional indole (B1671886) and indazole-based synthetic cannabinoids by China in July 2021, new generations of SCs have emerged. cfsre.orgunodc.org One such novel class is the "OXIZIDs," also known as N-alkylisatin-acylhydrazones. unodc.org This class features a unique molecular structure likely developed to evade the new regulations. unodc.orgnus.edu.sg The term "OXIZID" was proposed by the Center for Forensic Science Research and Education (CFSRE) and Cayman Chemical to represent the core and linker region of this new structural scaffold, moving away from potentially confusing researcher-initial-based names. cfsre.orgcfsre.org

A key member of this class is MDA-19, which has been assigned the systematic name BZO-HEXOXIZID. cfsre.orgunodc.org Originally synthesized and studied in the late 2000s for its potential in treating neuropathic pain, MDA-19 acts as an agonist at cannabinoid receptors. cfsre.orgnih.govumt.edu Specifically, it shows a higher affinity for the human CB2 receptor than the CB1 receptor. nih.govwikipedia.org Following the 2021 legislative changes in China, MDA-19 and its analogues, such as BZO-POXIZID (the pentyl analogue), began to be identified in the recreational drug market internationally. unodc.orgwikipedia.org

Significance of Metabolite Identification and Characterization in Synthetic Cannabinoid Science

The identification and characterization of metabolites are of paramount importance in synthetic cannabinoid science, particularly for forensic and toxicological analysis. nus.edu.sg Most SCs are subject to rapid and extensive metabolism in the human body, meaning the parent compound is often found in very low concentrations or is entirely absent in urine samples. news-medical.netfrontiersin.orgoup.com Instead, metabolic byproducts are the primary targets for detection. news-medical.net Understanding these metabolic pathways allows forensic laboratories to develop reliable screening methods for abstinence control and to confirm consumption in clinical or legal investigations. news-medical.netfrontiersin.org

The process involves identifying the major phase I and phase II metabolites, which can serve as urinary biomarkers. nus.edu.sgnews-medical.net In vitro studies using human liver microsomes (HLMs) or human hepatocytes are common preliminary steps to predict the metabolites that will be found in vivo. news-medical.netfrontiersin.orgresearchgate.net These findings are then ideally verified by analyzing authentic urine samples from individuals who have consumed the substance. frontiersin.orgresearchgate.net Furthermore, because some metabolites may possess their own pharmacological activity, characterizing them is crucial for understanding the full toxicological profile of the parent drug. temple.edu The structural similarity among SCs often leads to common metabolic transformations, such as hydroxylation and hydrolysis, which can aid in predicting the metabolites of newly emerged compounds. oup.comtemple.edu

Specific Research Focus on MDA-19 N-(5-hydroxyhexyl) Metabolite

The specific focus on this compound stems from the established metabolic pathways of earlier synthetic cannabinoids. caymanchem.com For many SCs with an N-alkyl chain (like the hexyl chain in MDA-19), hydroxylation at various positions on this chain is a primary metabolic transformation. temple.edu The this compound is, therefore, a predicted and potential biomarker for the consumption of its parent compound, MDA-19. caymanchem.com

This potential has led to its synthesis as an analytical reference standard for use in research and forensic applications. caymanchem.com The formal chemical name for this metabolite is (Z)-N'-(1-(5-hydroxyhexyl)-2-oxoindolin-3-ylidene)benzohydrazide. caymanchem.com Research efforts aim to definitively identify this and other metabolites in biological samples to create robust detection methods. A 2022 study by a research team at the National University of Singapore, in collaboration with Singapore's Health Sciences Authority, investigated the metabolic profiles of four OXIZID analogues, including BZO-HEXOXIZID (MDA-19). nus.edu.sg Their work, which coupled in vitro experiments with analysis of authentic urine samples, aimed to establish a definitive panel of urinary biomarkers for this new class of SCs. nus.edu.sg Further analytical studies have focused on developing advanced techniques, such as high-resolution ion mobility-mass spectrometry, for the separation and characterization of various synthetic cannabinoid metabolite isomers, including those of the OXIZID class. caymanchem.comcaymanchem.com

Data Tables

Table 1: Chemical Data for MDA-19 (BZO-HEXOXIZID)

| Property | Value | Source |

| Classification | Synthetic Cannabinoid | cfsre.org |

| Chemical Formula | C₂₁H₂₃N₃O₂ | cfsre.org |

| Molecular Weight | 349.4 g/mol | cfsre.org |

| Exact Mass [M+H]⁺ | 350.1863 | cfsre.org |

| IUPAC Name | (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | unodc.org |

Table 2: Technical Information for this compound

| Property | Value | Source |

| Synonym | BZO-HEXOXIZID N-(5-hydroxyhexyl) metabolite | caymanchem.com |

| Formal Name | (Z)-N'-(1-(5-hydroxyhexyl)-2-oxoindolin-3-ylidene)benzohydrazide | caymanchem.com |

| Chemical Formula | C₂₁H₂₃N₃O₃ | caymanchem.com |

| Formula Weight | 365.4 g/mol | caymanchem.com |

| Purity | ≥95% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

Table 3: Common and Systematic Names of Mentioned Compounds

| Common Name/Abbreviation | Systematic Name | Class/Type |

| MDA-19 | BZO-HEXOXIZID | OXIZID Synthetic Cannabinoid |

| This compound | (Z)-N'-(1-(5-hydroxyhexyl)-2-oxoindolin-3-ylidene)benzohydrazide | Metabolite |

| BZO-POXIZID | MDA-19 pentyl analogue | OXIZID Synthetic Cannabinoid |

| 5F-MDA-19 | 5F-BZO-POXIZID | OXIZID Synthetic Cannabinoid |

| BZO-CHMOXIZID | CHM-MDA-19 | OXIZID Synthetic Cannabinoid |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone | Naphthoylindole Synthetic Cannabinoid |

| THC | Δ⁹-tetrahydrocannabinol | Phytocannabinoid |

Structure

2D Structure

3D Structure

属性

分子式 |

C21H23N3O3 |

|---|---|

分子量 |

365.4 g/mol |

IUPAC 名称 |

N-[2-hydroxy-1-(5-hydroxyhexyl)indol-3-yl]iminobenzamide |

InChI |

InChI=1S/C21H23N3O3/c1-15(25)9-7-8-14-24-18-13-6-5-12-17(18)19(21(24)27)22-23-20(26)16-10-3-2-4-11-16/h2-6,10-13,15,25,27H,7-9,14H2,1H3 |

InChI 键 |

WYSNDQVEPJYZNN-UHFFFAOYSA-N |

规范 SMILES |

CC(CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3)O |

产品来源 |

United States |

Metabolic Formation and Characterization of Mda 19 N 5 Hydroxyhexyl Metabolite

In Vitro Metabolic Pathways of the Parent Compound, MDA-19 (BZO-HEXOXIZID)

The metabolism of synthetic cannabinoids is a critical area of research for forensic and clinical toxicology. In vitro studies, primarily using human liver microsomes, are instrumental in predicting the metabolic fate of these substances in the body. For MDA-19, also known as BZO-HEXOXIZID, such studies have begun to map out its biotransformation landscape.

Enzymatic Biotransformation Processes in Hepatic Systems

The liver is the primary site of drug metabolism, where a host of enzymes, collectively known as the cytochrome P450 (CYP450) system, play a central role. nih.govnih.gov In vitro experiments with human liver microsomes (HLMs) have demonstrated that MDA-19 undergoes extensive phase I metabolism. nih.gov These enzymatic processes are primarily oxidative reactions designed to increase the polarity of the parent compound, facilitating its eventual excretion from the body. nih.gov The metabolism of compounds similar to MDA-19 is known to involve various CYP isoenzymes, with CYP3A4 and CYP2C19 being common contributors to the metabolism of many synthetic cannabinoids. metabolon.commdpi.com While the specific enzymes responsible for every metabolic step of MDA-19 are still under detailed investigation, the observed reactions are consistent with CYP-mediated catalysis. nih.govnih.gov

Primary Metabolic Reactions Yielding Hydroxylated Products of MDA-19

The most prominent metabolic reactions observed for MDA-19 and other OXIZID-class synthetic cannabinoids are hydroxylation and N-dealkylation. nih.gov Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the molecule. For MDA-19, this can occur on the N-hexyl chain or the phenyl ring. The formation of hydroxylated metabolites is a common and significant pathway in the biotransformation of many synthetic cannabinoids. nih.gov

Identification of N-alkyl and Phenyl Hydroxylation as Key Metabolic Events

Studies on the metabolism of BZO-HEXOXIZID have confirmed that hydroxylation on the N-alkyl (hexyl) chain is a major metabolic route. nih.gov This process can lead to the formation of various positional isomers, where the hydroxyl group is attached to different carbon atoms of the hexyl chain. Phenyl hydroxylation, where the hydroxyl group is added to the benzoyl or indolinone ring systems, has also been identified as a potential, though generally less prominent, metabolic pathway for related compounds.

Structural Elucidation of MDA-19 N-(5-hydroxyhexyl) Metabolite

The identification and structural characterization of specific metabolites are crucial for developing reliable analytical methods for their detection in biological samples. The this compound is a potential biotransformation product of the parent compound. caymanchem.com

Derivation and Proposed Structure of the N-(5-hydroxyhexyl) Moiety

The this compound is formed through the hydroxylation of the hexyl chain attached to the nitrogen atom of the indolinone core of MDA-19. Specifically, the hydroxyl group is introduced at the fifth carbon position of the hexyl chain. The proposed structure for this metabolite is (Z)-N'-(1-(5-hydroxyhexyl)-2-oxoindolin-3-ylidene)benzohydrazide. caymanchem.com This structure has been confirmed for the analytical reference standard of the compound. caymanchem.com

Recent advanced analytical techniques, such as high-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS), are being employed to differentiate and structurally characterize synthetic cannabinoid metabolite isomers, which is critical for distinguishing between metabolites like the various hydroxylated forms of MDA-19. nih.gov

Comparative Analysis with Other Identified MDA-19 Metabolites

In vitro metabolism studies of BZO-HEXOXIZID have identified a range of metabolites alongside the N-(5-hydroxyhexyl) variant. nih.gov These include other monohydroxylated isomers on the hexyl chain and products of N-dealkylation, where the entire hexyl group is removed. Additionally, metabolites resulting from further oxidation, such as the formation of a ketone from a secondary alcohol, have been proposed for the OXIZID class. nih.gov

A comparative analysis reveals that while multiple hydroxylation positions on the N-alkyl chain are possible, the specific distribution and abundance of each isomer can vary. The N-(5-hydroxyhexyl) metabolite is one of several potential hydroxylated products. Other identified metabolites for the broader OXIZID class include those formed through dihydrodiol formation (for unsaturated alkyl chains) and oxidative defluorination (for fluorinated analogues). nih.gov

Below is a data table summarizing the key characteristics of MDA-19 and its N-(5-hydroxyhexyl) metabolite.

| Feature | MDA-19 (Parent Compound) | This compound |

| Synonym | BZO-HEXOXIZID | BZO-HEXOXIZID N-(5-hydroxyhexyl) metabolite |

| Formal Name | (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | (Z)-N'-(1-(5-hydroxyhexyl)-2-oxoindolin-3-ylidene)benzohydrazide |

| Molecular Formula | C₂₁H₂₃N₃O₂ | C₂₁H₂₃N₃O₃ |

| Formula Weight | 349.4 | 365.4 |

| Primary Metabolic Pathway | N/A | Hydroxylation |

Data sourced from publicly available chemical and research databases. caymanchem.com

Differentiation of Isomeric Metabolites within the MDA-19 Class

A significant analytical challenge in the study of synthetic cannabinoid metabolism is the differentiation of isomeric metabolites. azom.comojp.gov Isomers are molecules that share the same molecular formula and nominal mass but differ in the arrangement of atoms. For the MDA-19 class, hydroxylation of the N-hexyl chain can occur at multiple positions (e.g., 2-hydroxyhexyl, 3-hydroxyhexyl, 4-hydroxyhexyl), resulting in several positional isomers of the N-(5-hydroxyhexyl) metabolite, all with the identical mass.

Distinguishing between these isomers is crucial for accurately identifying metabolic pathways and for forensic purposes. azom.com Since these isomers often cannot be separated by simple mass spectrometry alone, advanced analytical strategies are required. ojp.gov

Key Analytical Techniques:

Chromatographic Separation: Techniques such as gas chromatography (GC) and liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UHPLC), are employed to physically separate the isomers based on their different interactions with the stationary phase before they enter the mass spectrometer. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS): While isomers have the same nominal mass, HR-MS provides highly accurate mass measurements that can help confirm the elemental composition, but it cannot by itself distinguish positional isomers. frontiersin.org Its primary utility is in identifying the full spectrum of metabolites produced. nih.gov

Tandem Mass Spectrometry (MS/MS): This is a powerful tool for isomer differentiation. In MS/MS, the isolated isomeric ions are fragmented through collision-induced dissociation (CID), and the resulting fragmentation patterns are analyzed. nih.govojp.gov Positional isomers often produce unique fragment ions or different relative abundances of common fragments, which allows for their distinction. azom.comojp.gov

Infrared Spectroscopy: Gas chromatography coupled with infrared spectroscopy (GC-IRD) can provide confirmation of the nature and position of functional groups, aiding in the differentiation of isomers. ojp.gov

A relevant parallel is the challenge in distinguishing the intake of JWH-018 from AM-2201, as they both produce JWH-018 N-(5-OH-pentyl) and N-pentanoic acid as major metabolites. nih.gov To differentiate between the two parent compounds, the detection of unique metabolites, such as AM-2201 N-(4-OH-pentyl), is essential. nih.gov Similarly, for MDA-19, identifying unique fragmentation patterns or trace metabolites specific to a particular metabolic pathway is key to differentiating between its various hydroxylated isomers.

Table 2: Analytical Methods for Isomer Differentiation

| Technique | Principle of Differentiation | Application in Cannabinoid Analysis |

|---|---|---|

| GC/LC-MS | Separation based on physicochemical properties followed by mass detection. | Routinely used to separate and detect synthetic cannabinoid metabolites. researchgate.netresearchgate.net |

| DART-HRMS | Direct analysis in real time coupled with high-resolution mass spectrometry; differentiates based on fragmentation profiles without chromatography. | Effective in distinguishing isomeric drugs by analyzing fragmentation patterns. azom.com |

| Tandem MS (MS/MS) | Analysis of unique fragmentation patterns produced from collision-induced dissociation. | Provides structural information to distinguish between isomers with identical mass. nih.govojp.gov |

| GC-IRD | Separation by GC followed by identification based on infrared absorption spectra. | Confirms the position of specific functional groups, aiding in structural elucidation. ojp.gov |

Data sourced from references researchgate.netresearchgate.netazom.comnih.govojp.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5F-BZO-POXIZID |

| AM-2201 |

| AM-2201 N-(4-OH-pentyl) |

| BZO-HEXOXIZID |

| BZO-POXIZID |

| JWH-018 |

| JWH-018 N-(5-OH-pentyl) |

| JWH-018 N-pentanoic acid |

| MDA-19 |

| This compound |

Advanced Analytical Methodologies for the Detection and Structural Characterization of Mda 19 N 5 Hydroxyhexyl Metabolite

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating the MDA-19 N-(5-hydroxyhexyl) metabolite from other compounds present in a sample, which is a critical step before its identification and quantification. Given its chemical structure, both liquid and gas chromatography are viable separation methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic cannabinoids and their metabolites due to its suitability for a wide range of compound polarities. For this compound, HPLC is typically used as the "front-end" separation method for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

While specific HPLC methods dedicated solely to the isolation of this compound are not extensively detailed in standalone studies, the parameters used in LC-MS analyses of its parent compound and related analogs provide a clear indication of suitable methodologies. nih.govnih.gov These methods commonly employ reversed-phase columns, such as a C18 column, which separates compounds based on their hydrophobicity.

A typical HPLC setup would involve a gradient elution program. This starts with a higher proportion of a weaker aqueous solvent (like water with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and gradually increases the proportion of a stronger organic solvent (like acetonitrile (B52724) or methanol). researchgate.netresearchgate.net This gradient allows for the effective separation of the relatively polar metabolites from the less polar parent compound.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful separation technique, frequently paired with mass spectrometry for the analysis of volatile and thermally stable compounds. While many synthetic cannabinoid metabolites, including hydroxylated forms like this compound, have lower volatility, they can often be analyzed by GC-MS, sometimes requiring a derivatization step. psu.edu Derivatization, such as silylation, increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. psu.edu

In forensic laboratories, GC-MS analysis of the parent compound, BZO-HEXOXIZID, often utilizes a non-polar capillary column, such as an Agilent J&W DB-1 or similar. cfsre.org This type of column separates compounds primarily based on their boiling points and interactions with the stationary phase. It is a reasonable inference that similar GC conditions would be applied for the analysis of its metabolites. The analysis of other synthetic cannabinoids by GC-MS demonstrates the utility of this technique for providing high-resolution separation and characteristic retention times that aid in identification. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry is the definitive technique for the structural elucidation and quantification of metabolites like this compound, providing high specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS and particularly LC-MS/MS are the most powerful tools for identifying and quantifying synthetic cannabinoid metabolites in biological fluids. nih.gov In vitro metabolism studies of BZO-HEXOXIZID (MDA-19) have successfully used liquid chromatography coupled to high-resolution mass spectrometry to identify various metabolites, including those formed by hydroxylation. nih.govresearchgate.net

LC-MS/MS adds another layer of specificity by selecting a specific precursor ion (the molecular ion of the metabolite) and fragmenting it to produce a characteristic pattern of product ions. This technique, often operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative analysis in complex matrices due to its ability to filter out background noise. While specific MRM transitions for this compound are not published, they would be developed based on the fragmentation pattern of a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Strategies

GC-MS is a widely used technique in forensic toxicology for the identification of drugs of abuse. nih.gov The electron ionization (EI) mass spectrum of a compound provides a reproducible fragmentation pattern that serves as a chemical fingerprint. The Center for Forensic Science Research and Education (CFSRE) has documented the EI-MS fragmentation pattern for the parent compound, BZO-HEXOXIZID. cfsre.org The mass spectrum of the N-(5-hydroxyhexyl) metabolite would be expected to show related, yet distinct, fragments resulting from the cleavage of the hydroxyhexyl side chain. The interpretation of these fragmentation patterns is a key strategy for identifying the structure of an unknown metabolite. nih.gov

GC-MS/MS can further enhance selectivity, which is particularly useful when dealing with isomeric compounds or complex matrices, a common challenge in the analysis of synthetic cannabinoid metabolites. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of ions, often to within a few parts per million (ppm). This capability is invaluable for determining the elemental composition of an unknown compound, such as a new metabolite. nih.gov

Recent advanced studies have utilized HRMS to great effect in the analysis of synthetic cannabinoid metabolites. A study by Aderorho et al. employed Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS) to separate and characterize isomers of synthetic cannabinoid metabolites, including this compound and its isomer MDA-19 4-hydroxybenzoyl metabolite. chemrxiv.orgcaymanchem.comcaymanchem.com This technique not only provides accurate mass data but also separates ions based on their size, shape, and charge (collisional cross-section), allowing for the differentiation of isomers that may be indistinguishable by mass alone. chemrxiv.org

Systematic in vitro metabolic profiling of BZO-HEXOXIZID has also been conducted using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), confirming that hydroxylation is a key metabolic pathway. nih.govresearchgate.net The accurate mass data from HRMS is crucial for tentatively identifying metabolites before confirmation with a reference standard.

The table below summarizes instrumental parameters used in an advanced HRIM-MS/MS method for the analysis of this compound. chemrxiv.org

| Parameter | Setting |

| Ion Source | Agilent Jet Stream ESI |

| SLIM Mode | HRIM (13 m) |

| Fill Time | 40 ms |

| Separation TW Frequency | 20 kHz |

| Separation TW Amplitude | 35 Vpp |

| SLIM RF Amplitude | 270 V |

| SLIM RF Frequency | 1200 kHz |

| Data sourced from Aderorho, R., et al. (2024). chemrxiv.org |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation

The structural similarity among synthetic cannabinoid metabolites, often differing only in the position of a single functional group, makes their differentiation by conventional mass spectrometry alone a significant challenge. nih.gov Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool to address this by separating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, a property known as their collision cross section (CCS). nih.govyoutube.com

Application of Structures for Lossless Ion Manipulations (SLIM) IM-MS in Metabolite Analysis

A groundbreaking approach for the analysis of synthetic cannabinoid metabolite isomers involves the use of Structures for Lossless Ion Manipulations (SLIM) coupled with high-resolution mass spectrometry (HRIM-MS). nih.govresearchgate.net SLIM technology utilizes radiofrequency (RF) and direct current (DC) electric fields to confine and transport ions through a long, serpentine (B99607) path, enabling exceptionally high-resolution separations. chemrxiv.orgchemrxiv.org

In a notable study by Aderorho et al. (2024), a SLIM IM-MS platform was employed to differentiate and structurally characterize groups of synthetic cannabinoid metabolite isomers, including those of the MDA-19/BUTINACA class. nih.govresearchgate.net The instrumental setup typically involves introducing the sample via direct injection into an electrospray ionization (ESI) source. The generated ions are then accumulated and pulsed into the SLIM device, which is maintained under a controlled pressure of a drift gas, such as nitrogen. A traveling wave voltage is applied to propel the ions through the extended mobility path, achieving separation based on their distinct CCS values before they are detected by the mass spectrometer. chemrxiv.org This high-resolution separation allows for the distinction of isomers that would otherwise be indistinguishable. Furthermore, the use of mobility-aligned MS/MS fragmentation, where mobility-separated isomers are individually selected and fragmented, provides unique product ion spectra for each isomer, facilitating their unambiguous identification and structural elucidation. nih.govresearchgate.net

The following table summarizes typical instrumental parameters for SLIM HRIM-MS analysis of synthetic cannabinoid metabolites, based on the work by Aderorho et al. chemrxiv.org

| Instrument Region | Parameter | Experimental Value |

| Ionization Source | Polarity | Positive |

| Gas Temperature | 325 °C | |

| Drying Gas Flow | 12 L/min | |

| Nebulizer Pressure | 20 psi | |

| SLIM Device | Drift Gas | Nitrogen |

| Pressure | 2.50 Torr | |

| Ion Accumulation Time | 40 ms | |

| Separation Traveling Wave | 20 kHz, 35 Vpp | |

| Mass Spectrometer | Fragmentation | Collision-Induced Dissociation (CID) |

| Collision Energy | 5-25 V (optimized for ion type) | |

| This table is based on data from Aderorho, R., Lucas, S.W., and Chouinard, C.D. (2023), ChemRxiv. chemrxiv.org |

Collision Cross Section (CCS) Measurements for Isomer Discrimination

The collision cross section (CCS) is a key physical property measured by ion mobility spectrometry, representing the effective area of an ion as it moves through the drift gas. youtube.comnih.govnih.gov This value is highly characteristic of an ion's three-dimensional structure. For isomeric molecules, which have the same mass but different spatial arrangements, even subtle structural differences can lead to measurable differences in their CCS values. nih.govnih.gov

In the context of the this compound, hydroxylation can occur at various positions on the hexyl chain, leading to a number of potential isomers. Each of these isomers will have a unique three-dimensional shape and, consequently, a distinct CCS value.

A study by Aderorho et al. (2024) demonstrated the power of high-resolution SLIM IM-MS in separating synthetic cannabinoid metabolite isomers with very similar structures. nih.gov For instance, they successfully separated sodiated JWH-250 metabolites—N-4-OH, N-5-OH, and 5-OH—which exhibited distinct CCS values of 187.5 Ų, 182.5 Ų, and 202.3 Ų, respectively. nih.gov While specific CCS values for the individual isomers of this compound were not detailed in the available literature, the study confirms that the SLIM IM-MS methodology was applied to the MDA-19/BUTINACA isomer group. nih.govresearchgate.net The ability to separate and then individually fragment these isomers allows for their differentiation and structural confirmation. nih.gov

The table below illustrates the concept with experimental CCS data for a set of isomeric synthetic cannabinoid metabolites, highlighting the capability of SLIM IM-MS for isomer discrimination.

| Metabolite Isomer | Adduct | Experimental DTCCSN2 (Ų) |

| JWH-018 4-hydroxyindole | [M+H]⁺ | 194.5 |

| JWH-018 N-(5-hydroxypentyl) | [M+H]⁺ | 193.8 |

| JWH-018 6-hydroxyindole | [M+H]⁺ | 194.2 |

| JWH-250 N-(4-hydroxypentyl) | [M+Na]⁺ | 187.5 |

| JWH-250 N-(5-hydroxypentyl) | [M+Na]⁺ | 182.5 |

| JWH-250 5-hydroxyindole | [M+Na]⁺ | 202.3 |

| This table is based on data from Aderorho, R., et al. (2024), J Am Soc Mass Spectrom. nih.govchemrxiv.org |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

The complexity of biological matrices such as blood and urine necessitates robust sample preparation procedures to isolate the target analyte and remove interfering substances. nih.govoup.com Furthermore, chemical derivatization can be employed to improve the analytical properties of the metabolite, enhancing its detection by mass spectrometry. diva-portal.orgnih.gov

Extraction Protocols from Biological Matrices for Metabolite Profiling

The primary goal of extraction from biological matrices is to isolate the this compound with high recovery while minimizing matrix effects. oup.comresearchgate.net Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE is a widely used method for the extraction of synthetic cannabinoids from biological fluids due to their generally hydrophobic nature. nih.gov A typical LLE protocol involves the addition of an immiscible organic solvent to the aqueous biological sample (e.g., urine or plasma). After vigorous mixing and centrifugation, the analyte partitions into the organic phase, which is then separated, evaporated, and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. unitedchem.com For synthetic cannabinoid metabolites in urine, a common SPE workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction on a polymeric sorbent.

A representative SPE protocol for synthetic cannabinoid metabolites from urine is outlined below:

| Step | Procedure |

| 1. Pre-treatment | To 1.0 mL of urine, add 2 mL of 100 mM acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase. Vortex and incubate at 65°C for 1-2 hours. |

| 2. Sample Loading | Load the pre-treated sample onto a pre-conditioned polymeric SPE cartridge (e.g., Styre Screen® HLD). |

| 3. Washing | Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0), followed by 3 mL of a methanol/acetate buffer mixture (25:75). |

| 4. Drying | Dry the cartridge under full vacuum for 10 minutes. |

| 5. Elution | Elute the analyte with 3 mL of ethyl acetate. |

| 6. Concentration | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. |

| This protocol is adapted from a general method for synthetic cannabinoid extraction. unitedchem.com |

Chemical Derivatization Techniques to Improve Volatility and Ionization Efficiency

Chemical derivatization is a technique used to modify the chemical structure of an analyte to enhance its analytical characteristics. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar metabolites like the N-(5-hydroxyhexyl) metabolite. nih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and chromatographic retention.

Silylation: This is a common derivatization technique for GC-MS analysis of compounds containing hydroxyl groups. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net

Alkylation: In a study on the synthesis of indazole-based synthetic cannabinoids and their metabolites, a method for selective alkylation at the N1-position of the indazole core was developed. diva-portal.org This highlights that the reactivity of the indazole structure can be specifically targeted, which is relevant for developing derivatization strategies.

Dansylation: For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and introduce a specific fragmentation pattern. In the study by Aderorho et al. (2024), dansyl chloride was used to selectively react with a hydroxyl group on a JWH-018 isomer, allowing for its differentiation from other isomers by a change in m/z and CCS. nih.gov This approach could potentially be applied to the this compound to aid in its identification and quantification.

The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific analyte and analytical platform to ensure complete reaction and avoid the formation of unwanted byproducts. diva-portal.orgresearchgate.net

Forensic and Toxicological Significance of Mda 19 N 5 Hydroxyhexyl Metabolite

Utility as a Forensic Biomarker for MDA-19 Exposure and Consumption

The detection of metabolites in biological specimens is a cornerstone of forensic toxicology, providing evidence of exposure to a parent compound. The N-(5-hydroxyhexyl) metabolite of MDA-19 is considered a potential biomarker for the consumption of its parent compound. caymanchem.comglpbio.com

Identification in Authentic Biological Specimens for Forensic Monitoring

While the N-(5-hydroxyhexyl) metabolite of MDA-19 is commercially available as a reference standard for research and forensic applications, published literature detailing its definitive identification in authentic biological specimens from forensic cases is limited. caymanchem.com Its status as a metabolite is inferred from established metabolic pathways of other synthetic cannabinoids, such as JWH-018, which undergo similar metabolic transformations. caymanchem.comglpbio.com The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the routine screening and confirmation of this metabolite in forensic casework.

Establishment of Specific Urinary Biomarkers for Synthetic Cannabinoid Abuse Detection

For a metabolite to serve as a reliable urinary biomarker, it must be excreted in detectable concentrations and for a sufficient duration following consumption of the parent compound. Hydroxylated metabolites are common targets in urine analysis for synthetic cannabinoids as they are often major excretory products. The N-(5-hydroxyhexyl) metabolite of MDA-19 represents a logical candidate for a urinary biomarker. However, comprehensive studies to formally establish its prevalence, detection window, and concentration ranges in urine following MDA-19 use are needed to validate its utility in routine toxicology screening.

Assessment of Metabolite Stability and Disposition Kinetics

The stability of a metabolite in biological samples is a critical factor for accurate toxicological analysis. Degradation of the N-(5-hydroxyhexyl) metabolite of MDA-19 post-collection could lead to false-negative results. To date, specific research on the stability of this metabolite under various storage conditions has not been extensively published. Similarly, detailed information regarding its disposition kinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile, remains to be elucidated. Such studies are vital for interpreting the toxicological significance of its detection.

Investigation of the Metabolite's Role in the Parent Compound's Biochemical Interactions

Consideration of Metabolite Formation in the Context of Cannabinoid Receptor Agonism

Pharmacological Profile of the Parent Compound: MDA-19

| Receptor | Binding Affinity (Ki) | Functional Activity | Species |

| Human CB1 | 162.4 ± 7.6 nM | Agonist | Human |

| Human CB2 | 43.3 ± 10.3 nM | Agonist | Human |

| Rat CB1 | 1130 ± 574 nM | Agonist | Rat |

| Rat CB2 | 16.3 ± 2.1 nM | Inverse Agonist | Rat |

Data sourced from pharmacological studies on MDA-19. nih.govumt.edu

Potential for Metabolite-Mediated Modulations of Cellular Pathways

Beyond direct receptor interactions, the N-(5-hydroxyhexyl) metabolite of MDA-19 could potentially modulate various cellular signaling pathways. The activation of cannabinoid receptors by the parent compound is known to influence pathways such as those involving cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinases (ERKs). nih.govumt.edu Whether the metabolite itself can independently or synergistically modulate these or other cellular pathways is a subject for future investigation. Understanding these potential interactions is crucial for a complete assessment of the toxicological and physiological effects of MDA-19 consumption.

Future Directions in Academic Research on Mda 19 N 5 Hydroxyhexyl Metabolite

Comprehensive Mapping of In Vivo Metabolic Pathways Across Diverse Biological Systems

Initial in vitro studies utilizing human liver microsomes and hepatocytes have been instrumental in identifying N-alkyl hydroxylation as a primary metabolic route for MDA-19, leading to the formation of the N-(5-hydroxyhexyl) metabolite. researchgate.net These studies have provided a foundational understanding of the biotransformation of the parent compound.

However, a critical next step is to move beyond these in vitro models and conduct comprehensive in vivo metabolic studies across a variety of biological systems. This will be essential to understand the full spectrum of metabolic pathways and the potential for species-specific differences in metabolism. Future research should aim to:

Characterize the complete in vivo metabolic profile in animal models, such as rodents and non-human primates, to identify all major and minor metabolites, including further downstream products of the N-(5-hydroxyhexyl) metabolite.

Investigate the pharmacokinetics of the N-(5-hydroxyhexyl) metabolite, including its absorption, distribution, metabolism, and excretion (ADME) profile. This will help in determining its bioavailability and half-life in different biological matrices.

Explore potential for inter-individual variability in metabolism due to genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are known to be involved in the metabolism of synthetic cannabinoids. nih.gov

Such studies will be crucial for the development of more accurate and reliable methods for detecting MDA-19 use in forensic and clinical settings.

Development of Novel Analytical Technologies for Ultra-Trace Detection and Rapid Isomer Characterization

The detection and characterization of synthetic cannabinoid metabolites in biological samples present significant analytical challenges, often due to their low concentrations and the presence of numerous isomers. nih.gov While high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool, future research should focus on developing even more sensitive and specific analytical technologies. researchgate.net

Key areas for advancement include:

Ultra-Trace Detection: The development of methods with lower limits of detection (LOD) and quantification (LOQ) is paramount for identifying the N-(5-hydroxyhexyl) metabolite in various biological matrices, especially in cases of low-dose exposure. This could involve the exploration of novel sample preparation techniques that concentrate the analyte of interest.

Rapid Isomer Characterization: The hydroxylation of the hexyl chain of MDA-19 can occur at multiple positions, leading to a variety of positional isomers of the N-hydroxyhexyl metabolite. Differentiating these isomers is critical as they may possess different pharmacological activities. Future research should focus on advanced analytical techniques such as:

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique can separate ions based on their size, shape, and charge, offering an additional dimension of separation for isomeric compounds. caymanchem.com

Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity for isomeric separation compared to traditional LC methods.

Development of Immunoassays: The creation of specific antibodies that can recognize the MDA-19 N-(5-hydroxyhexyl) metabolite would enable the development of rapid and cost-effective immunoassay screening tools. researchgate.net This would be particularly valuable for high-throughput screening in forensic and clinical laboratories.

Mechanistic Investigations into Metabolite-Specific Pharmacological Activities and Receptor Interactions

A significant knowledge gap exists regarding the pharmacological activity of the this compound. While the parent compound, MDA-19, is a known potent CB2 receptor agonist, it is crucial to determine if its metabolites retain, lose, or have altered pharmacological profiles. nih.govcaymanchem.com Future research in this area should include:

Receptor Binding Assays: Conducting in vitro radioligand binding assays to determine the affinity of the N-(5-hydroxyhexyl) metabolite for cannabinoid receptors (CB1 and CB2) and other potential off-target receptors. nih.govnih.gov

Functional Assays: Utilizing a battery of in vitro functional assays (e.g., GTPγS binding, cAMP modulation) to characterize the efficacy of the metabolite at these receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

In Vivo Pharmacological Studies: If the metabolite shows significant in vitro activity, subsequent in vivo studies in animal models will be necessary to assess its physiological and behavioral effects.

Exploration of Structure-Activity Relationships within MDA-19 Metabolite Isomers

The position of the hydroxyl group on the hexyl chain can significantly influence the pharmacological activity of the metabolite. Therefore, a systematic exploration of the structure-activity relationships (SAR) within the various positional isomers of the N-hydroxyhexyl metabolite is a critical area for future research.

This will involve:

Synthesis of Isomerically Pure Metabolites: The chemical synthesis of each positional isomer (e.g., 1-hydroxyhexyl, 2-hydroxyhexyl, 3-hydroxyhexyl, 4-hydroxyhexyl, 5-hydroxyhexyl, and 6-hydroxyhexyl) is a prerequisite for SAR studies.

Comparative Pharmacological Evaluation: Each synthesized isomer should be subjected to the same battery of in vitro binding and functional assays to compare their potencies and efficacies at cannabinoid receptors.

Computational Modeling: Molecular modeling and docking studies can be employed to understand how the different positions of the hydroxyl group affect the binding of the metabolite to the receptor active site.

These SAR studies will provide valuable insights into the molecular determinants of cannabinoid receptor activation by this class of metabolites.

Advancements in the Synthesis and Availability of Certified Reference Materials for Metabolite Research

The availability of high-purity, well-characterized certified reference materials (CRMs) is the cornerstone of accurate and reliable analytical testing and pharmacological research. acs.org While an analytical reference standard for this compound is commercially available, future efforts should focus on enhancing the accessibility and diversity of these critical research tools. nih.gov

Key future directions include:

Development of Efficient Synthetic Routes: Research into more efficient and cost-effective synthetic routes for the production of the N-(5-hydroxyhexyl) metabolite and its various isomers is needed to ensure a stable supply for the research community.

Certification of Reference Materials: The production of CRMs that are fully characterized and certified according to international standards (e.g., ISO 17034) will enhance the quality and comparability of data across different laboratories. acs.org

Availability of a Broader Range of Metabolite Standards: This includes not only the various positional isomers of the N-hydroxyhexyl metabolite but also other potential phase I and phase II metabolites of MDA-19 as they are identified.

常见问题

Q. What analytical techniques are recommended for the identification and structural elucidation of MDA-19 N-(5-hydroxyhexyl) metabolite in biological samples?

- Methodological Answer : High-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS) coupled with liquid chromatography (LC) is highly effective. For example, SLIM high-resolution ion mobility can resolve structural isomers by measuring collision cross-section (CCS) values (e.g., this compound has a CCS of 189.3 ± 0.1 Ų via DTCCSN2 and 189.5 ± 0.1 Ų via SLIMCCSN2) . Accurate mass screening using systems like the TripleTOF®5600+ with MasterView™ software enables fragment ion matching and formula confirmation (e.g., C21H23N3O3, [M+H]+ m/z 366.182) . Complementary NMR spectroscopy, as outlined in the Human Metabolome Database (HMDB), can validate structural features via 1D/2D peak matching .

Q. How can researchers distinguish this compound from structurally similar synthetic cannabinoid metabolites?

- Methodological Answer : Differentiation relies on:

- Mass Spectrometry : Compare exact mass-to-charge ratios (e.g., MDA-19 N-(5-hydroxyhexyl) has [M+H]+ m/z 366.182 vs. JWH-019 N-(5-hydroxyhexyl) at m/z 352.191) .

- Ion Mobility : Utilize CCS differences (e.g., MDA-19 N-(5-hydroxyhexyl) CCS = 189.3 Ų vs. JWH-250 N-(5-hydroxypentyl) at 187.6 Ų) .

- Fragmentation Patterns : Analyze MS/MS spectra for unique product ions (e.g., MDA-19’s indole or benzoyl-derived fragments) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use human liver microsomes (HLM) and recombinant CYP enzymes for phase I metabolism profiling, followed by urine analysis from controlled exposure studies to validate phase II conjugates (e.g., glucuronidation) .

- Kinetic Modeling : Compare metabolic stability (e.g., half-life) and enzyme affinity (Km/Vmax) between in vitro systems and in vivo pharmacokinetic data .

- Isotopic Labeling : Deuterated analogs (e.g., 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6) can track metabolite formation and distinguish endogenous vs. exogenous sources .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices like blood or urine?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery of polar metabolites.

- Sensitivity Enhancement : Use chemical derivatization (e.g., silylation for GC-MS) or ion mobility pre-separation to reduce matrix interference .

- Quantitative Workflows : Employ stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS, such as deuterated CRM analogs (e.g., MN-18 N-(5-hydroxypentyl) CRM with >98% purity) .

Q. What computational and experimental approaches validate the ecological or pharmacological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against cannabinoid receptor models (CB1/CB2) to predict binding affinity.

- In Vitro Bioassays : Use cell-based assays (e.g., cAMP modulation in HEK293 cells expressing CB1) to confirm receptor interaction .

- Metabolomics Integration : Correlate metabolite levels with phenotypic responses (e.g., anti-inflammatory effects via NF-κB pathway modulation) using multi-omics datasets .

Methodological Challenges and Solutions

Q. How can structural isomers of MDA-19 metabolites be resolved when traditional MS/MS data are insufficient?

Q. What protocols ensure reliable synthesis and characterization of MDA-19 N-(5-hydroxyhexyl) reference standards?

- Answer :

Data Interpretation and Reproducibility

Q. How should researchers reconcile discrepancies in reported pharmacokinetic parameters (e.g., half-life) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。